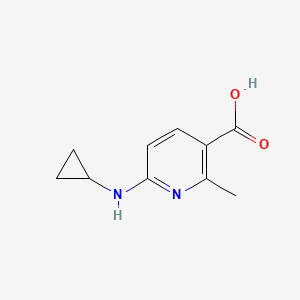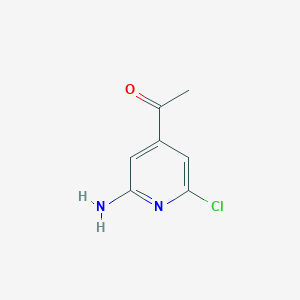
1-Azabicyclo(2.2.2)octane, 4-ethynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1-azabicyclo[2.2.2]octane is a bicyclic compound with the molecular formula C₉H₁₃N and a molecular weight of 135.2062 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a 1-azabicyclo[2.2.2]octane framework. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 4-ethynyl-1-azabicyclo[2.2.2]octane can be achieved through several routes. One common method involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at elevated temperatures (around 425°C) and can yield up to 84.3% of the desired product . Industrial production methods may involve similar dehydration reactions, optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
4-Ethynyl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Addition: The ethynyl group can also undergo addition reactions with various reagents, forming new compounds with different functional groups.
Applications De Recherche Scientifique
4-Ethynyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethynyl-1-azabicyclo[222]octane involves its interaction with specific molecular targets and pathways The nitrogen atom in the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparaison Avec Des Composés Similaires
4-Ethynyl-1-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to distinct biological activities and applications.
Bicyclo[1.1.0]butane: Another bicyclic compound with unique chemical properties and reactivity.
The presence of the ethynyl group in 4-ethynyl-1-azabicyclo[2.2.2]octane imparts unique characteristics, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
52547-86-1 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2 |
Clé InChI |
YNWQRSDBDBXZIQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CCN(CC1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
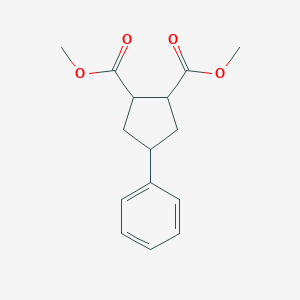
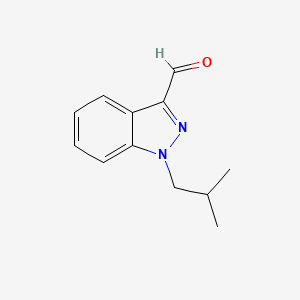
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)


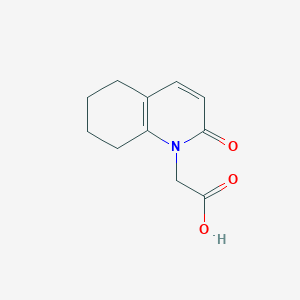
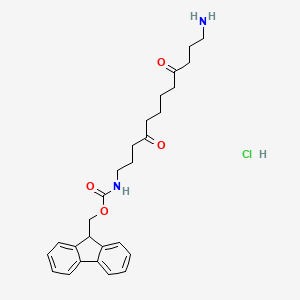
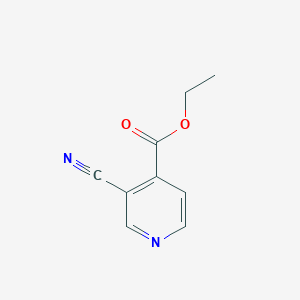
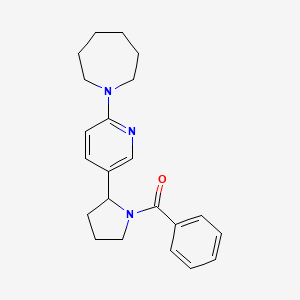
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

